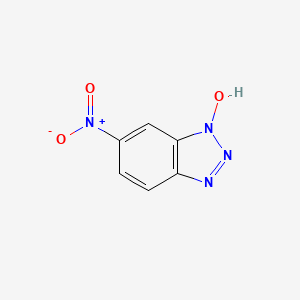

1-Hydroxy-6-nitrobenzotriazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26185-63-7 |

|---|---|

Molecular Formula |

C6H4N4O3 |

Molecular Weight |

180.12 g/mol |

IUPAC Name |

1-hydroxy-6-nitrobenzotriazole |

InChI |

InChI=1S/C6H4N4O3/c11-9-6-3-4(10(12)13)1-2-5(6)7-8-9/h1-3,11H |

InChI Key |

HZPVTKPGROKWRL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)O |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)O |

Other CAS No. |

26185-63-7 |

Synonyms |

1-hydroxy-6-nitrobenzotriazole OHNBT |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Hydroxy 6 Nitrobenzotriazole and Its Derivatives

Synthetic Routes to 1-Hydroxy-6-nitrobenzotriazole

The synthesis of the 1-hydroxybenzotriazole (B26582) core, and specifically its nitro-substituted derivatives, has evolved from historical methods to more refined, scalable protocols designed for efficiency and safety.

Historical and Conventional Preparative Methods

Historically, the preparation of 1-hydroxybenzotriazole derivatives often involves the reaction of substituted ortho-nitro-halobenzenes with hydrazine (B178648). For this compound, a common precursor is 2,4-dinitrochlorobenzene. chemsrc.com The conventional approach relies on the cyclization of an ortho-substituted nitrobenzene (B124822). One established method involves reacting a polysubstituted nitrobenzene, where at least one substituent is in the ortho position to the nitro group, with hydrazine hydrate (B1144303). google.com For instance, starting materials like 2-nitrochlorobenzene or 2,4-dinitrochlorobenzene can be utilized in this pathway. chemsrc.com The reaction proceeds through the displacement of the ortho-substituent by hydrazine, followed by an intramolecular cyclization to form the benzotriazole (B28993) N-oxide, which exists in tautomeric equilibrium with the 1-hydroxybenzotriazole form.

Optimized and Scalable Synthesis Protocols

To improve upon conventional methods, optimized and more scalable synthesis protocols have been developed. One such process aims to create non-explosive preparations of 1-hydroxybenzotriazoles. google.com A described scalable synthesis starts with a mixture of 2,5-dichloronitrobenzene and 2,3-dichloronitrobenzene. This mixture is added to a solution of hydrazine hydrate and water. The reaction is maintained at a high temperature, typically 90-100°C, and then stirred for several hours. google.com

Following the initial reaction, an alkali metal hydroxide (B78521) solution, such as sodium hydroxide, is added. google.com The excess hydrazine is subsequently removed by distillation. This process can be performed as a one-pot reaction where a chlorine-substituted nitrobenzene is first reacted with hydrazine hydrate and an alkali metal hydroxide. The resulting aqueous solution of the chlorine-substituted 1-hydroxybenzotriazole can then be catalytically dehalogenated to yield the final 1-hydroxybenzotriazole product after acidification and filtration. google.com This method provides a more streamlined and potentially safer route for large-scale production.

Derivatization and Functionalization Strategies of the this compound Core

The 1-hydroxybenzotriazole scaffold is versatile, allowing for extensive derivatization to modify its chemical properties for various applications.

Design and Synthesis of Analogues with Tuned Electronic Properties

The electronic properties of the 1-hydroxybenzotriazole core can be precisely tuned by introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring. The synthesis of this compound (6-NO₂-HOBt) is a prime example of this strategy, where the strongly electron-withdrawing nitro group significantly impacts the molecule's acidity and reactivity. researchgate.netethernet.edu.et

The effect of such substitutions has been quantified by measuring the dissociation constants (pKa) of various derivatives. These studies provide a clear picture of how different substituents modulate the electronic character of the leaving group in applications like peptide synthesis. researchgate.net For example, the introduction of a nitro group at the 6-position lowers the pKa value compared to the unsubstituted 1-hydroxybenzotriazole (HOBt), making it a more acidic and, in some contexts, a more effective additive for suppressing racemization during peptide coupling reactions. researchgate.netacs.org

A comparative study determined the pKa values for several HOBt derivatives in a 95% acetonitrile-water solution, highlighting the electronic influence of different substituents. researchgate.net

| Compound Name | Abbreviation | pKa (in 95% MeCN-H₂O) |

| 1-Hydroxybenzotriazole | HOBt | 9.17 |

| 1-Hydroxy-6-chlorobenzotriazole | 6-Cl-HOBt | 8.35 |

| 1-Hydroxy-6-trifluoromethylbenzotriazole | 6-CF₃-HOBt | 7.84 |

| This compound | 6-NO₂-HOBt | 6.88 |

Table 1: Comparative pKa values of substituted 1-hydroxybenzotriazole derivatives. researchgate.net

Preparation of Substituted 1-Hydroxybenzotriazole Derivatives

Beyond substitution on the benzene ring, the 1-hydroxybenzotriazole core can be functionalized at the hydroxyl group or the other nitrogen atoms of the triazole ring. General strategies for derivatization include the synthesis of alkoxy, acyl, and sulfonate derivatives. acs.org

One common derivatization is the synthesis of 1-alkoxy-1H-benzotriazoles. These compounds are typically synthesized via the alkylation of 1-hydroxybenzotriazole (HOBt) with alkyl halides or through a Mitsunobu reaction. beilstein-journals.org A novel approach utilizes peptide-coupling agents to react with alcohols, generating 1-alkoxy-1H-benzotriazoles. This method has also been extended to the synthesis of 1-alkoxy-1H-7-azabenzotriazoles. beilstein-journals.org

The benzotriazole moiety itself is considered a versatile synthetic auxiliary. researchgate.net It can act as an excellent leaving group, which is fundamental to its utility in coupling reactions. The preparation of diverse substituted 1H-benzotriazoles can also be achieved through the deoxygenation of the corresponding 1-hydroxy-1H-benzotriazoles using a mild diboron (B99234) reagent. researchgate.net This allows for access to a wide variety of N-unsubstituted benzotriazoles, which can be further functionalized.

Role As a Chemical Auxiliary and Activating Agent in Organic Transformations

Applications in Peptide Bond Formation

The synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, represents a cornerstone of bioorganic chemistry and drug discovery. The formation of these bonds requires the activation of a carboxylic acid group to react with an amino group. bachem.com 1-Hydroxy-6-nitrobenzotriazole is one of several additives developed to optimize this critical step. jcsp.org.pk

The process of amide bond formation typically involves the activation of a carboxylic acid. bachem.com When a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) is used as the coupling reagent, it reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgwikipedia.org However, this intermediate is prone to side reactions.

The addition of this compound intercepts this reactive intermediate. The hydroxylamine (B1172632) function of 6-nitro-HOBt attacks the O-acylisourea, forming an active ester, specifically a 6-nitro-benzotriazolyl ester. This active ester is more stable than the O-acylisourea but still sufficiently reactive to readily undergo nucleophilic attack by the amino group of another amino acid, yielding the desired peptide bond and releasing this compound. jcsp.org.pkwikipedia.org The electron-withdrawing nitro group increases the acidity of the N-hydroxyl group, making the corresponding ester a better leaving group compared to the unsubstituted HOBt. jcsp.org.pkpeptide.com

Table 1: Key Intermediates in Carboxyl Group Activation

| Intermediate | Description | Role in Peptide Synthesis |

|---|---|---|

| O-Acylisourea | Highly reactive species formed from the reaction of a carboxylic acid and a carbodiimide. | Prone to side reactions and racemization. americanpeptidesociety.orgwikipedia.org |

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. The activation of the carboxyl group can lead to racemization, the loss of stereochemical purity, through the formation of an oxazolone (B7731731) intermediate. nih.govwikipedia.org

Additives like this compound are crucial for suppressing racemization. jcsp.org.pkwikipedia.org By rapidly converting the O-acylisourea intermediate into an active ester, they minimize the opportunity for the formation of the oxazolone. The resulting active ester is less prone to racemization during the subsequent coupling reaction with the amine component. americanpeptidesociety.orgpeptide.com The effectiveness of these additives in preventing racemization is a key factor in their widespread use in peptide synthesis. bachem.com

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. wikipedia.org In SPPS, the growing peptide chain is anchored to a solid support (resin), and reagents are added in solution. wikipedia.org Additives like this compound are compatible with and frequently employed in SPPS protocols, particularly in Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. wikipedia.orgnih.gov Their role remains the same as in solution-phase synthesis: to facilitate efficient coupling and minimize racemization. jcsp.org.pk The use of such additives is especially important when coupling sterically hindered amino acids or during the synthesis of long or difficult peptide sequences where coupling reactions may be slower. jcsp.org.pkbachem.com

The field of peptide synthesis has seen the development of a wide array of coupling reagents and additives, each with its own advantages and disadvantages. This compound is part of the broader family of hydroxybenzotriazole-based additives.

HOBt (1-Hydroxybenzotriazole): The parent compound, HOBt, is a widely used and effective racemization suppressor. wikipedia.orgbachem.com

6-Cl-HOBt (1-Hydroxy-6-chlorobenzotriazole): The introduction of a chlorine atom, an electron-withdrawing group, increases the acidity and effectiveness of the leaving group compared to HOBt, often leading to superior results. peptide.combachem.com

HOAt (1-Hydroxy-7-azabenzotriazole): This additive is generally considered more effective than HOBt at accelerating coupling reactions and suppressing racemization due to the influence of the pyridine (B92270) nitrogen. bachem.comamericanpeptidesociety.orglookchem.com

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): As an alternative to benzotriazole-based additives, OxymaPure is reported to be a safe and highly effective coupling additive, in some cases showing reactivity comparable or superior to HOAt. bachem.comorgsyn.org

The efficacy of this compound is influenced by its increased acidity due to the nitro group. jcsp.org.pk This can enhance the reactivity of the active ester. However, other additives like HOAt and Oxyma have gained significant popularity for their high efficiency and, in the case of Oxyma, improved safety profile. bachem.comontosight.ai The choice of additive often depends on the specific coupling challenge, such as sterically hindered amino acids or difficult sequences. bachem.com

Table 2: Comparison of Common Peptide Coupling Additives

| Additive | Key Feature | General Efficacy |

|---|---|---|

| HOBt | The original and widely used additive. | Good racemization suppression. wikipedia.orgbachem.com |

| 6-Cl-HOBt | Increased acidity due to the chloro group. | Often superior to HOBt. peptide.combachem.com |

| This compound | Increased acidity due to the nitro group. | Effective, particularly for increasing leaving group ability. jcsp.org.pkpeptide.com |

| HOAt | Contains a pyridine nitrogen, providing anchimeric assistance. | Highly efficient at accelerating coupling and suppressing racemization. bachem.comamericanpeptidesociety.org |

Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Involvement in Non-Peptidic Amide and Ester Synthesis

The utility of this compound and related additives is not confined to peptide chemistry. The same principles of carboxyl group activation can be applied to the synthesis of a broad range of amides and esters from various carboxylic acids and amines or alcohols. jcsp.org.pkbachem.com This is particularly useful for substrates that are sensitive or cannot be converted to more reactive intermediates like acyl chlorides. wikipedia.org The formation of an active ester mediated by a carbodiimide and an additive like 6-nitro-HOBt provides a mild and efficient method for these transformations. jcsp.org.pk The compound has also been utilized in the synthesis of thioamides, where it serves as a precursor to thioacylating agents. acs.org

Contributions to Nucleic Acid Synthesis

Beyond peptide and general amide synthesis, derivatives of this compound have found application in the synthesis of modified nucleic acids. Specifically, a phosphorothioylating agent derived from the reaction of 2,5-dichlorophenyl phosphorodichloridothioate with this compound has proven effective for the synthesis of phosphorothioate-containing DNA fragments in both solution and solid-phase approaches. oup.com In another application, this compound (referred to as 6-nitro-HOBt) was used to mediate the O-selective condensation in RNA synthesis without the need for base protection, by facilitating the cleavage of undesired P(III)-N bonds. acs.org These examples highlight the versatility of this reagent class in complex synthetic challenges beyond traditional peptide chemistry.

Facilitation of Phosphorothioate-Containing DNA Fragment Synthesis

Catalytic and Intermediate Functions in General Organic Reactions

This compound is a prominent member of the hydroxybenzotriazole (B1436442) family of reagents widely used as additives or "coupling reagents" in organic synthesis, most notably in amide and peptide bond formation. peptide.comjcsp.org.pk Its primary function is to act as an activating agent for carboxylic acids, converting them into more reactive species that are less prone to side reactions and racemization. peptide.comnih.gov

When used with a carbodiimide like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), this compound forms an active ester intermediate. peptide.comgoogle.com This OBt ester is more reactive towards amines than the initial carboxylic acid but is stable enough to minimize undesirable outcomes, such as the formation of unreactive N-acylurea byproducts and the loss of stereochemical integrity (epimerization) at the alpha-carbon of amino acids. peptide.comnih.gov The introduction of an electron-withdrawing nitro group at the 6-position of the benzotriazole (B28993) ring increases the acidity of the N-hydroxy group compared to the parent HOBt, which can enhance the rate of coupling for more challenging reactions. jcsp.org.pkresearchgate.net

This catalytic intermediate role extends beyond standard peptide synthesis. It has been used in the development of new coupling reagents, such as 1-(2-Nitrobenzenesulfonyloxy)-6-nitrobenzotriazole, for peptide synthesis. oregonstate.edu Furthermore, it has been shown to mediate O-selective condensation in RNA synthesis by facilitating the cleavage of undesired P(III)-N bonds, demonstrating its utility in complex chemical transformations requiring high selectivity. acs.org The in situ generation of HOBt-type activated esters from precursors like N-2-nitrophenyl hydrazonyl bromides represents an alternative strategy that leverages the formation of these useful intermediates while avoiding the need to handle potentially explosive coupling reagents directly. nih.gov

Application in Heterocyclic Compound Synthesis

While primarily known as a coupling additive, the structural features of this compound and related nitroaromatics make them valuable precursors and intermediates in the synthesis of other heterocyclic compounds. The presence of a nitro group ortho to a reactive substituent on an aromatic ring can facilitate intramolecular cyclization reactions to form new heterocyclic systems. iupac.org

For example, o-nitrobenzyl compounds, which share the ortho-nitroaryl motif with this compound, can be converted into indoles through reduction of the nitro group followed by cyclization. iupac.org More directly, processes involving nitrile imines bearing a 2-nitrophenyl group have been shown to proceed through a 1,7-electrocyclization involving the ortho-nitro group, leading to the formation of a seven-membered heterocyclic intermediate. This intermediate can then rearrange, in some cases forming an N-hydroxybenzotriazole activated ester in situ. nih.gov This demonstrates a pathway where the nitro-substituted benzotriazole framework is itself part of a transformative sequence leading to other molecular architectures. The compound is also listed as a reagent in synthetic pathways for preparing complex nucleoside compounds that contain various heterocyclic bases. google.com

| Synthetic Strategy | Role of Nitro-Substituted Aromatic | Resulting Heterocycle (Example) | Reference |

| Reductive Cyclization | The nitro group is reduced to an amine, which cyclizes with an ortho side chain. | Indoles | iupac.org |

| Nitrile Imine Rearrangement | The ortho-nitro group participates in an intramolecular 1,7-electrocyclization. | Seven-membered ring intermediate, N-hydroxybenzotriazole activated ester | nih.gov |

| Nucleoside Modification | Used as a reagent in the synthesis of complex nucleosides. | Modified nucleosides with heterocyclic bases | google.com |

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Pathways and Transient Intermediates

Mechanistic studies focus on the detailed pathways of chemical reactions, including the identification of transient species like intermediates and transition states. numberanalytics.com In the context of nucleophilic aromatic substitution (SNAr) reactions, various mechanisms have been proposed, such as the unimolecular, aryne, and rearrangement pathways. scirp.org The reactions involving derivatives of 1-hydroxybenzotriazole (B26582) (HOBt), including 6-NO2-HOBt, often proceed through the formation of a zwitterionic intermediate. scirp.orgresearchgate.net

The general pathway for the aminolysis of aryl esters of HOBt involves the nucleophilic attack of an amine on the ipso-carbon of the substrate. scirp.org This initial attack forms a transient zwitterionic intermediate. scirp.org The subsequent departure of the 1-hydroxybenzotriazolyl anion leads to the final substitution product. scirp.orgresearchgate.net The stability of this zwitterionic intermediate can significantly influence the reaction rate and mechanism. scirp.org For instance, in solvents like methanol (B129727) and acetonitrile (B52724), the rate-limiting step is often the departure of the leaving group, whereas in less polar solvents like toluene, the formation of the zwitterionic intermediate can be the rate-determining step. scirp.orgresearchgate.net

Reaction intermediates are typically short-lived species formed in one step and consumed in the next. libretexts.org While usually difficult to isolate, their existence can be inferred from kinetic data and spectroscopic studies. allen.in In some SNAr reactions, the mechanism may be borderline between a stepwise and a concerted pathway, where bond formation and bond breaking occur in a single step. rsc.org

Kinetic Studies of Nucleophilic Aromatic Substitution Reactions Involving 1-Hydroxy-6-nitrobenzotriazole

Kinetic studies are instrumental in understanding the factors that govern the rates of chemical reactions. For SNAr reactions involving this compound and its derivatives, kinetic measurements have provided valuable insights into the reaction mechanism. scirp.org These studies often involve measuring the rate of reaction with various amines, such as morpholine, cyclohexylamine, and aniline, in different solvents. scirp.orgresearchgate.net

The aminolysis of compounds like 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene demonstrates that the reaction proceeds via amination followed by the elimination of the 1-hydroxybenzotriazolyl anion. scirp.orgresearchgate.net The kinetic data often reveal a second-order rate law, indicating that the rate depends on the concentrations of both the substrate and the nucleophile. scirp.org The specific mechanism, whether uncatalyzed or base-catalyzed, can be influenced by the solvent. scirp.org For example, reactions in polar solvents like methanol and acetonitrile tend to follow an uncatalyzed path where the departure of the leaving group is rate-limiting. scirp.orgresearchgate.net In contrast, in aprotic, low-permittivity solvents like toluene, a specific base-catalyzed mechanism may be observed, with proton transfer becoming the rate-determining step. scirp.org

The reactivity of different amines towards these substrates does not always correlate directly with their basicity, suggesting that the stability of the zwitterionic intermediate plays a crucial role. scirp.org

Analysis of Leaving Group Abilities and Substituent Effects on Reactivity

The ability of a molecular fragment to depart with an electron pair, known as its leaving group ability, is a critical factor in many organic reactions, including SNAr. wikipedia.org In the context of HOBt derivatives, the nature of the substituent on the benzotriazole (B28993) ring significantly impacts the leaving group's ability. Electron-withdrawing groups, such as the nitro group in this compound, enhance the leaving group ability. jcsp.org.pkresearchgate.net This is because they stabilize the resulting anion formed upon departure. jcsp.org.pkresearchgate.net

The introduction of electron-withdrawing groups like chloro, trifluoromethyl, and nitro at the 6-position of the HOBt ring has been shown to increase the rates of peptide coupling reactions. jcsp.org.pkresearchgate.net This rate enhancement is consistent with the increased stability of the corresponding leaving group anion. jcsp.org.pk The order of reactivity, and thus leaving group ability, among these substituted HOBt derivatives is influenced by the electron-withdrawing strength of the substituent. jcsp.org.pkresearchgate.net

Substituents on an aromatic ring can profoundly affect the ring's reactivity towards electrophilic or nucleophilic attack. lumenlearning.comlibretexts.org Electron-withdrawing groups, like the nitro group, generally deactivate a benzene (B151609) ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. lumenlearning.comlibretexts.org This is due to both inductive and resonance effects. The nitro group withdraws electron density from the ring, making it more susceptible to attack by nucleophiles. lumenlearning.comlibretexts.orgyoutube.com The stability of the intermediate formed during SNAr is enhanced by the delocalization of the negative charge onto the nitro group. scirp.org

Determination of Dissociation Constants (pKa) and their Mechanistic Implications

The dissociation constant (pKa) is a measure of the acidity of a compound. For 1-hydroxybenzotriazole derivatives, the pKa value is directly related to the stability of the corresponding anion and, consequently, to its effectiveness as a leaving group in reactions like peptide synthesis. jcsp.org.pkresearchgate.net The pKa values of this compound and other HOBt derivatives have been determined spectrophotometrically in a 95% acetonitrile-water mixture. jcsp.org.pkresearchgate.netlookchem.com

The presence of electron-withdrawing substituents on the benzotriazole ring lowers the pKa value, indicating increased acidity. jcsp.org.pkresearchgate.net This is because these substituents stabilize the conjugate base (anion) formed after dissociation. jcsp.org.pk A good linear correlation has been found between the pKa values of 6-substituted HOBt derivatives and the Hammett substituent constants (σ), which quantify the electronic effect of the substituents. jcsp.org.pkresearchgate.net

The pKa values provide significant mechanistic insights. A lower pKa corresponds to a more stable anion, which in turn is a better leaving group. jcsp.org.pkresearchgate.net This explains the observed rate enhancement in coupling reactions when HOBt is replaced by its more acidic derivatives, such as this compound. jcsp.org.pk The trend in pKa values for various HOBt derivatives generally aligns with the observed reactivity and leaving group ability in kinetic studies. jcsp.org.pk

Table of pKa Values for 1-Hydroxybenzotriazole Derivatives

Below is a table summarizing the mean pKa values for this compound and related compounds, determined in 95% acetonitrile-water. jcsp.org.pk

| Compound | Abbreviation | Mean pKa Value |

| 1-Hydroxybenzotriazole | HOBt | 5.65 |

| 1-Hydroxy-6-chlorobenzotriazole | 6-Cl-HOBt | 4.62 |

| 1-Hydroxy-6-trifluoromethylbenzotriazole | 6-CF3-HOBt | 4.27 |

| This compound | 6-NO2-HOBt | 3.61 |

| 7-Aza-1-hydroxybenzotriazole | 7-HOAt | 4.65 |

| 4-Aza-1-hydroxybenzotriazole | 4-HOAt | 4.086 |

| Data sourced from Fathalla, M. F., & Khattab, S. N. (2010). jcsp.org.pk |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-Hydroxy-6-nitrobenzotriazole. ajchem-a.com These calculations provide a foundational understanding of the molecule's reactivity. Key aspects of its electronic structure that are often investigated include the distribution of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgunesp.br

The energies and spatial distributions of these orbitals are critical in predicting how the molecule will interact with other chemical species. unesp.brresearchgate.net For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org In 6-nitro-HOBt, the presence of the electron-withdrawing nitro group significantly influences the electronic properties compared to the parent compound, 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This substitution is expected to lower the energy of the LUMO, enhancing the electrophilicity of the corresponding active esters and thus increasing their reactivity in processes like peptide synthesis. researchgate.net

Theoretical studies often calculate various electronic parameters to quantify reactivity. nih.gov The energy gap between the HOMO and LUMO (ΔE), for example, is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data) Note: The following data is illustrative, based on typical results from quantum chemical calculations, as specific comprehensive datasets for this exact molecule were not available in the initial search.

| Parameter | Description | Illustrative Value | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.6 eV | Indicates electron-donating ability. A higher energy suggests stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates electron-accepting ability. A lower energy suggests stronger electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 8.1 eV | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of molecular polarity | 4.5 D | Influences solubility and non-covalent interactions in reaction media. |

Analysis of the electrostatic potential map further reveals the distribution of charge within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. ajchem-a.com These maps are crucial for understanding intermolecular interactions, such as how 6-nitro-HOBt or its activated derivatives will orient themselves when approaching a reactant. atomistica.online

Molecular Modeling and Simulation of Reaction Environments

Molecular modeling and simulation techniques are employed to study how the reaction environment, particularly the solvent, influences the behavior of this compound and its role in chemical transformations. atomistica.onlinenih.gov Reactions are rarely conducted in the gas phase, and the solvent can dramatically affect reaction rates and outcomes. nih.gov

Computational approaches to model solvent effects range from implicit solvent models, which represent the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the simulation. nih.govmdpi.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reacting species with high-level quantum mechanics while the surrounding solvent is handled with more computationally efficient molecular mechanics. nih.gov This approach allows for the detailed study of solute-solvent interactions, such as hydrogen bonding, and their impact on the stability of reactants, transition states, and products. nih.govnih.gov

For example, simulations can model the conformational landscape of 6-nitro-HOBt-derived active esters in different solvents. rsc.org The solvent can influence the equilibrium between different conformers, and only certain conformations may be reactive. rsc.org Molecular dynamics (MD) simulations can provide insights into the free energy profiles of these conformational changes and how the solvent shell organizes around the solute during a reaction. nih.govrsc.org These simulations reveal that specific solvent interactions can stabilize or destabilize key intermediates, thereby accelerating or decelerating the reaction. nih.gov

Table 2: Influence of Solvent on Reaction Energetics (Illustrative QM/MM Simulation Data) Note: This table presents hypothetical data to illustrate the typical output of solvent effect simulations.

| Solvent | Dielectric Constant | Reactant Solvation Energy (kcal/mol) | Transition State Solvation Energy (kcal/mol) | Relative Activation Energy (kcal/mol) |

| Water | 78.4 | -15.2 | -10.5 | 4.7 |

| Acetonitrile (B52724) | 37.5 | -9.8 | -8.1 | 1.7 |

| Dichloromethane | 8.9 | -5.1 | -5.0 | 0.1 |

| Tetrahydrofuran (THF) | 7.5 | -4.5 | -4.6 | -0.1 |

As the table illustrates, polar aprotic solvents like acetonitrile might be predicted to accelerate a reaction compared to polar protic solvents like water if the transition state is less stabilized by hydrogen bonding than the reactants. nih.gov

Prediction of Reaction Outcomes and Stereochemical Control

A significant goal of computational chemistry is to predict the outcome of chemical reactions, including the major product, yield, and stereochemistry, without performing the experiment. chemrxiv.orgnih.goviastate.edu For reactions involving additives like this compound, computational models can help predict their efficacy in specific contexts, such as peptide synthesis. researchgate.net

One of the key roles of HOBt and its derivatives is the suppression of racemization during peptide coupling. nih.gov Computational modeling can be used to investigate the mechanisms of both the desired peptide bond formation and the undesired racemization pathways. By calculating the activation energies for these competing pathways, it is possible to predict the degree of stereochemical integrity that will be maintained. nih.gov For example, models can compare the energy barrier for the aminolysis of a 6-nitro-HOBt active ester versus the barrier for the racemization of the activated amino acid.

Table 3: Calculated Activation Energies for Competing Pathways (Illustrative) Note: The following data is hypothetical, intended to demonstrate the comparative nature of such computational predictions.

| Activated Amino Acid | Reaction Pathway | Additive | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| N-acetyl-L-Phenylalanine | Peptide Bond Formation | 6-nitro-HOBt | 18.5 | Favorable |

| N-acetyl-L-Phenylalanine | Racemization (via oxazolone) | 6-nitro-HOBt | 22.0 | Racemization suppressed |

| N-acetyl-L-Phenylalanine | Peptide Bond Formation | None | 21.0 | Slower coupling |

| N-acetyl-L-Phenylalanine | Racemization (via oxazolone) | None | 20.0 | Significant racemization |

These models can help rationalize why more acidic additives like 6-nitro-HOBt are effective at preventing racemization. The higher acidity can make the hydroxyl group a better leaving group, accelerating the desired coupling reaction to outcompete the racemization process. researchgate.net Furthermore, machine learning models, trained on large datasets of experimental reactions, are emerging as powerful tools for predicting reaction yields and outcomes, complementing physics-based computational methods. researchgate.net By representing reactions as digital fingerprints, these models can predict the success of a reaction under specific conditions with increasing accuracy. chemrxiv.org

Advancements and Emerging Research Frontiers

Development of Novel Reagents Incorporating the 1-Hydroxy-6-nitrobenzotriazole Moiety

The core utility of this compound lies in its function as an additive in coupling reactions, most notably in the formation of amide bonds during peptide synthesis. researchgate.net The presence of the nitro group at the 6-position enhances the electrophilicity of the activated carboxylic acid, facilitating nucleophilic attack by an amine and accelerating the rate of peptide bond formation. This fundamental property has spurred the development of a new generation of reagents that incorporate the this compound moiety to leverage its advantageous reactivity.

Researchers have synthesized various derivatives of 1-hydroxybenzotriazole (B26582), including this compound, to serve as superior coupling additives. researchgate.net These derivatives are often used in conjunction with carbodiimides to generate active esters that are highly reactive towards amines, leading to efficient peptide bond formation. researchgate.net For instance, research has demonstrated the synthesis of 1-(benzoyloxy)-6-nitrobenzotriazole derivatives through the esterification of this compound with substituted benzoic acids, using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst. alliedacademies.orgabacademies.org These novel reagents have been explored for their potential applications, including their antifungal activities. alliedacademies.orgabacademies.org

Furthermore, the this compound scaffold has been incorporated into more complex molecular architectures to create reagents with tailored properties. These advancements aim to improve coupling efficiency, minimize side reactions such as racemization, and enhance solubility in various solvent systems. The development of such novel reagents is crucial for the synthesis of increasingly complex peptides and other organic molecules required for biomedical and materials science research. researchgate.net

Integration with Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. scispace.comrroij.com The application of these principles to methodologies involving this compound is an active area of research.

A key focus of green chemistry is the concept of atom economy, which seeks to maximize the incorporation of all materials used in a process into the final product. acs.org In the context of peptide synthesis, this translates to developing more efficient coupling reactions that minimize waste. The use of catalytic reagents over stoichiometric ones is a cornerstone of this approach. acs.org While this compound is typically used as a stoichiometric additive, research is exploring ways to use it more catalytically or to develop recyclable versions.

Another principle of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups. scispace.comacs.org While protecting groups are often essential in peptide synthesis, the development of more selective reagents and reaction conditions can minimize their necessity, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org

The use of safer solvents is also a critical aspect of green chemistry. scispace.com Research into the use of ionic liquids as environmentally benign reaction media has gained traction. rsc.orgacs.org These non-volatile solvents can offer advantages in terms of recyclability and may influence the reactivity and selectivity of coupling reactions involving this compound. For example, studies have shown that ionic liquids can be used as solvents for peptide synthesis, potentially offering a greener alternative to traditional organic solvents. acs.org Additionally, the development of water-soluble or polymer-supported versions of this compound derivatives could facilitate easier separation and recycling, further aligning its use with green chemistry principles. google.com

Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring and Characterization

Understanding the intricate details of chemical reactions as they occur is paramount for process optimization and quality control. Advanced spectroscopic and analytical techniques are being increasingly employed for the in situ monitoring and characterization of reactions involving this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of peptide synthesis in real-time. nih.govnih.gov By tracking the disappearance of the carboxylic acid peak and the appearance of the amide bond peak, researchers can gain valuable insights into reaction kinetics and endpoint determination. researchgate.net This is particularly useful in solid-phase peptide synthesis (SPPS), where traditional sampling and analysis can be cumbersome. beilstein-journals.org The use of attenuated total reflectance (ATR) probes allows for direct monitoring of the reaction on the solid support. researchgate.net

Mass spectrometry (MS) is another indispensable technique for characterizing the products of reactions involving this compound. researchgate.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the precise determination of molecular weights, confirming the successful coupling and the integrity of the synthesized peptides. researchgate.netlew.ro Liquid chromatography-mass spectrometry (LC-MS) is routinely used to assess the purity of the final products. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the synthesized molecules. bath.ac.uk While not typically used for real-time monitoring of fast reactions, NMR is crucial for the final characterization of the purified products, confirming the correct sequence and stereochemistry of peptides. lew.ro The development of benchtop NMR spectrometers is making this powerful technique more accessible for routine reaction monitoring. bath.ac.uk

These advanced analytical methods provide a comprehensive picture of the reaction process, enabling chemists to optimize reaction conditions, identify potential side products, and ensure the quality of the final compounds.

Interdisciplinary Research Synergies within Chemical Sciences

The utility of this compound extends beyond traditional organic and peptide chemistry, fostering interdisciplinary collaborations that drive innovation in various fields.

Chemical Biology: The ability to efficiently synthesize complex peptides using reagents derived from this compound is of immense value to chemical biologists. These synthetic peptides are crucial tools for studying protein-protein interactions, developing enzyme inhibitors, and creating novel therapeutic agents. mdpi.com For instance, the synthesis of peptide-based drugs and probes allows for the investigation of biological pathways and the development of targeted therapies. mdpi.com

Materials Science: The unique properties of the benzotriazole (B28993) ring system, including its thermal stability and ability to coordinate with metals, make it an attractive building block for new materials. ontosight.ai Research is exploring the incorporation of this compound and its derivatives into polymers and other materials to impart specific functionalities, such as photoresponsiveness or enhanced thermal stability. ontosight.ai

Catalysis: While primarily used as a coupling additive, the fundamental reactivity of this compound is being explored in the context of catalysis. ontosight.ai Its ability to act as a leaving group and to activate carboxylic acids suggests potential applications in the development of new catalytic cycles for various organic transformations.

The convergence of expertise from these different areas of chemical science is unlocking new possibilities for the application of this compound. The synergy between synthetic chemists developing new reagents, analytical chemists providing detailed reaction insights, and chemical biologists and materials scientists applying these tools to solve complex problems is a testament to the enduring importance of this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxy-6-nitrobenzotriazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of benzotriazole derivatives under controlled conditions. For example, nitration at 0–5°C using a mixture of HNO₃/H₂SO₄ can introduce the nitro group at the 6-position, followed by hydroxylation at the 1-position via alkaline hydrolysis . Solvent choice (e.g., dioxane or acetic acid) and stoichiometric ratios of nitrating agents are critical to minimize byproducts like 4-nitro isomers. Evidence from analogous compounds shows yields improve with slow reagent addition and temperature control (±2°C) to prevent decomposition .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from nitro and hydroxyl groups). For example, nitro groups cause downfield shifts (~8.5–9.0 ppm for adjacent protons) .

- FTIR : Confirm hydroxyl (broad peak ~3200–3400 cm⁻¹) and nitro (asymmetric stretching ~1520 cm⁻¹) functional groups.

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

- Melting Point : Compare with literature values (e.g., >250°C for stable crystalline forms) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, best practices from structurally similar benzotriazoles (e.g., 1-Aminobenzotriazole) include:

- PPE : Wear nitrile gloves (tested for chemical resistance), tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at room temperature, away from oxidizers and reducing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid water streams to prevent environmental contamination .

Q. How can researchers purify this compound to >95% purity?

- Methodological Answer : Employ column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (3:7 v/v). For polar impurities, recrystallization in ethanol/water mixtures (70:30 v/v) is effective. Monitor purity via TLC (Rf ~0.4 in same eluent) and HPLC (C18 column, 220 nm detection) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during nitration?

- Methodological Answer : Competing 4-nitro isomer formation can be minimized by:

- Low-Temperature Control : Maintain nitration at ≤5°C to reduce electrophilic substitution at the 4-position .

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring 6-substitution .

- Catalytic Additives : Introduce mild Lewis acids (e.g., ZnCl₂) to direct nitronium ion orientation . Kinetic studies using in-situ IR or Raman spectroscopy can track intermediate formation .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Expose the compound to buffers (pH 1–13) at 25°C for 24h. Monitor degradation via UV-Vis (λmax ~300 nm). Nitro groups confer stability in acidic conditions but hydrolyze in strong bases (pH >12) .

- Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures (>200°C typical for nitroaromatics) .

Q. How do electronic effects of the nitro and hydroxy groups influence mechanistic pathways in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the 6-position, facilitating nucleophilic aromatic substitution (SNAr). Computational DFT studies (e.g., B3LYP/6-31G*) can map charge distribution and predict reactive sites. Compare with experimental kinetic data using Hammett plots .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Nitro groups can interfere with UV detection due to strong absorbance. Mitigate by:

- LC-MS/MS : Use MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 195 → 148) .

- Derivatization : Convert hydroxyl groups to acetates for enhanced GC-MS sensitivity .

Q. How should researchers address conflicting data in reproducibility studies involving this compound?

- Methodological Answer : Apply statistical rigor:

- False Discovery Rate (FDR) : Use Benjamini-Hochberg correction (α=0.05) to adjust for multiple hypothesis testing in batch experiments .

- Meta-Analysis : Pool data from independent studies using random-effects models to identify systematic biases .

Q. What environmental persistence data exist for this compound, and how should waste be managed?

- Methodological Answer : Although ecotoxicity data is limited, classify it as a Water Hazard Class 1 (slightly hazardous) based on structural analogs. Dispose via licensed hazardous waste facilities, avoiding aqueous discharge. Biodegradation studies suggest slow mineralization in soil; consider advanced oxidation processes (e.g., ozonation) for pretreatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.